molecular formula C18H19NO3 B4138797 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)acetamide

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B4138797
M. Wt: 297.3 g/mol
InChI Key: ZJOFOUOUPGNFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic compound with potential pharmaceutical applications. It is commonly referred to as DBAA and belongs to the class of benzodioxinyl amides. DBAA has been the subject of scientific research due to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of DBAA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. It has also been shown to modulate the activity of certain receptors in the brain, which may be responsible for its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
DBAA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DBAA has been shown to have analgesic effects, which may be due to its ability to inhibit the activity of COX-2. It has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of certain receptors in the brain.

Advantages and Limitations for Lab Experiments

DBAA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in a pure form. It has been shown to have potent anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful tool for studying these diseases. However, DBAA also has certain limitations. Its mechanism of action is not fully understood, and it may have off-target effects that need to be taken into consideration when interpreting experimental results.

Future Directions

There are several future directions for research on DBAA. One area of research is to further elucidate its mechanism of action. Understanding how DBAA works at a molecular level could lead to the development of more potent and selective compounds. Another area of research is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, research could be focused on developing new synthesis methods for DBAA that are more efficient and cost-effective.

Scientific Research Applications

DBAA has been studied extensively for its potential use in the treatment of various diseases. Studies have shown that DBAA has anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DBAA has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-7-8-14(9-13(12)2)19-18(20)10-15-11-21-16-5-3-4-6-17(16)22-15/h3-9,15H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOFOUOUPGNFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2COC3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 3
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 4
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 5
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 6
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)acetamide

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